molecular formula C24H21N3O4S2 B3076448 ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1040633-46-2

ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B3076448
CAS No.: 1040633-46-2
M. Wt: 479.6 g/mol
InChI Key: DFRPLGJPSQPUOY-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Properties

IUPAC Name

ethyl 2-[[2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-3-31-23(30)16-11-7-8-12-18(16)25-19(28)14-33-24-26-20-17(15-9-5-4-6-10-15)13-32-21(20)22(29)27(24)2/h4-13H,3,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRPLGJPSQPUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization and chromatography are optimized to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The sulfanyl group may also play a role in modulating the compound’s biological activity by interacting with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Benzothiophene derivatives: Similar in structure but with a benzene ring fused to a thiophene ring.

Uniqueness

Ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group and the benzoate ester makes it particularly versatile for various applications.

Biological Activity

Ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound belonging to the thienopyrimidine class. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

The compound features a thienopyrimidine core, which is characterized by a fused heterocyclic system containing sulfur and nitrogen atoms. Its molecular formula is C24H21N3O4S2C_{24}H_{21}N_3O_4S_2, indicating the presence of various functional groups that contribute to its biological activity.

Property Value
Molecular Formula C24H21N3O4S2
IUPAC Name Ethyl 2-[2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetylamino]benzoate
CAS Number 1040633-46-2

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study conducted on multicellular spheroids demonstrated its efficacy in inhibiting cancer cell proliferation. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression in various cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several pathogens. Preliminary screening has suggested effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Targeting Cellular Signaling Pathways : It could modulate signaling pathways that control cell growth and apoptosis.

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

  • Study on Anticancer Efficacy : A recent publication highlighted its ability to reduce tumor size in murine models of cancer when administered at specific dosages. The study reported a significant decrease in tumor growth compared to control groups .
  • Antimicrobial Screening : In vitro assays demonstrated that the compound inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

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